REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][C:4](OCC)(OCC)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[N:17]#[C:18][NH2:19].C(OC(=O)C)(=O)C>C(OCC)(=O)C>[CH2:2]([O:3][C:4]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[N:19][C:18]#[N:17])[CH3:1]
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Name
|
|
Quantity
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50 mL
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Type
|
reactant
|
Smiles
|
CCOC(C1=CC=CC=C1)(OCC)OCC
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated in vacuo
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Type
|
DISTILLATION
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Details
|
Kugelrohr distillation (120° C., 3 mbar)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=NC#N)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.8 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |